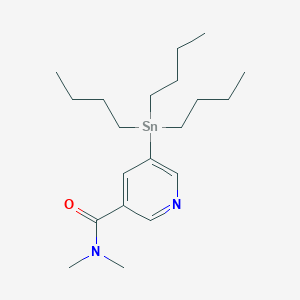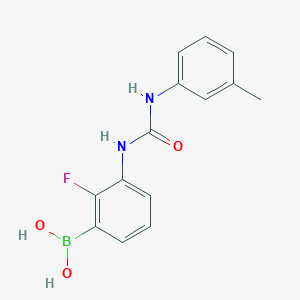
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide typically involves the reaction of pyridine derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyridine is reacted with a tributylstannyl compound in the presence of a palladium catalyst. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide involves its interaction with various molecular targets. The tributylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also participate in redox reactions, altering its oxidation state and affecting its reactivity.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-3-thiophenecarboxamide
- N,N-dimethyl-4-pyridinecarboxamide
- N,N-dimethyl-5-pyridinecarboxamide
Uniqueness
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Stille coupling reactions and other synthetic applications where organotin compounds are advantageous.
特性
分子式 |
C20H36N2OSn |
|---|---|
分子量 |
439.2 g/mol |
IUPAC名 |
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N2O.3C4H9.Sn/c1-10(2)8(11)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6H,1-2H3;3*1,3-4H2,2H3; |
InChIキー |
GBPCIZWSEWLQPJ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)

![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)

![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
